molecular formula C10H12N6O B3033616 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide CAS No. 1092205-07-6

2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide

Cat. No.: B3033616
CAS No.: 1092205-07-6
M. Wt: 232.24 g/mol
InChI Key: SYEZTBUMXHNWCN-UHFFFAOYSA-N
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Description

2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide typically involves the reaction of 3-amino-4-methylbenzonitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with chloroacetamide to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems can optimize reaction parameters such as temperature, pressure, and flow rates to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)ethanol
  • 2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)propanoic acid

Uniqueness

2-(5-(3-amino-4-methylphenyl)-2H-tetrazol-2-yl)acetamide is unique due to its specific acetamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[5-(3-amino-4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-6-2-3-7(4-8(6)11)10-13-15-16(14-10)5-9(12)17/h2-4H,5,11H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEZTBUMXHNWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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